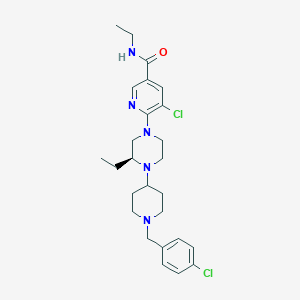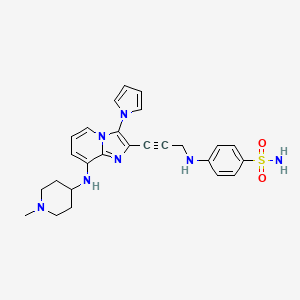![molecular formula C24H17N5O7ReS-4 B12381174 fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
fac-[Re(CO)3(L6)(H2O)][NO3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of fac-[Re(CO)3(L6)(H2O)][NO3] involves the reaction of rhenium tricarbonyl chloride with a ligand (L6) in the presence of water. The reaction typically occurs under reflux conditions, and the product is isolated as a nitrate salt
Análisis De Reacciones Químicas
fac-[Re(CO)3(L6)(H2O)][NO3] undergoes various chemical reactions, including:
Substitution Reactions: The water ligand can be substituted by other ligands, such as phosphines or amines, under mild conditions.
Oxidation and Reduction Reactions: The rhenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
fac-[Re(CO)3(L6)(H2O)][NO3] has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the reactivity of rhenium complexes.
Biology: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms.
Medicine: Its anticancer properties are being explored for potential therapeutic applications, particularly in targeting prostate cancer cells.
Industry: While not widely used in industry, the compound’s unique properties make it a subject of interest for developing new materials and catalysts
Mecanismo De Acción
The mechanism of action of fac-[Re(CO)3(L6)(H2O)][NO3] involves its accumulation in the nucleus of cancer cells, where it down-regulates ATP production and induces apoptosis. The compound disrupts mitochondrial function, leading to cell death without causing necrosis, pyroptosis, or autophagy .
Comparación Con Compuestos Similares
Similar compounds to fac-[Re(CO)3(L6)(H2O)][NO3] include other rhenium tricarbonyl complexes, such as:
fac-[Re(CO)3(bpy)(H2O)][NO3]: A rhenium tricarbonyl complex with bipyridine as the ligand.
fac-[Re(CO)3(phen)(H2O)][NO3]: A rhenium tricarbonyl complex with phenanthroline as the ligand.
The uniqueness of fac-[Re(CO)3(L6)(H2O)][NO3] lies in its specific ligand (L6) and its pronounced cytotoxicity against prostate cancer cells .
Propiedades
Fórmula molecular |
C24H17N5O7ReS-4 |
|---|---|
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;methanone;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C21H12N4S.3CHO.NO3.H2O.Re/c1-2-8-15-12(5-1)11-16(26-15)21-24-19-13-6-3-9-22-17(13)18-14(20(19)25-21)7-4-10-23-18;3*1-2;2-1(3)4;;/h1-11H,(H,24,25);3*1H;;1H2;/q;4*-1;; |
Clave InChI |
AQPBYESIJGJZLV-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C2C(=C1)C=C(S2)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[N+](=O)([O-])[O-].O.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)






![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)

